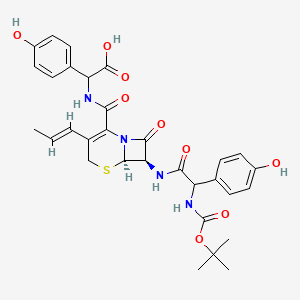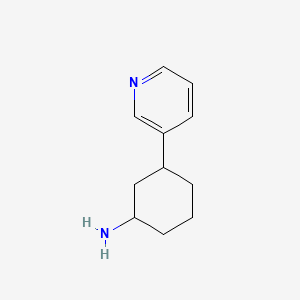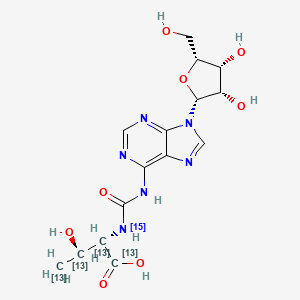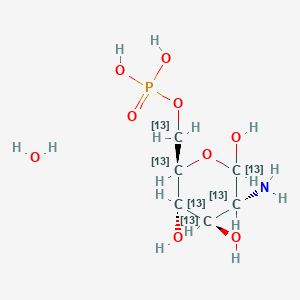
D-Glucosamine-13C6 6-Phosphate Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucosamine-13C6 6-Phosphate Hydrate: is a labeled form of D-glucosamine, a naturally occurring amino sugar. This compound is integral to various biochemical processes, particularly in the formation and repair of cartilage. The labeled carbon atoms (13C6) make it useful in metabolic studies and tracing biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Glucosamine-13C6 6-Phosphate Hydrate can be synthesized from D-fructose-6-phosphate through the action of glucosamine-6-phosphate synthase in the presence of glutamine . Another method involves the phosphorylation of D-glucosamine using N-acetyl-D-glucosamine kinase .
Industrial Production Methods: Industrial production often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-Glucosamine-13C6 6-Phosphate Hydrate can undergo oxidation reactions, particularly at the amino group, forming glucosaminic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glucosaminitol.
Substitution: The amino group can be substituted with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Glucosaminic acid derivatives.
Reduction: Glucosaminitol.
Substitution: Alkylated glucosamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Glucosamine-13C6 6-Phosphate Hydrate is used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides .
Biology: In biological research, it is used to trace metabolic pathways and study the role of glucosamine in cellular processes .
Medicine: This compound is significant in the study of osteoarthritis and other joint-related conditions. It helps in understanding the metabolism and efficacy of glucosamine supplements .
Industry: In the industrial sector, it is used in the production of dietary supplements and as a precursor in the synthesis of various pharmaceuticals .
Mecanismo De Acción
D-Glucosamine-13C6 6-Phosphate Hydrate exerts its effects by integrating into the hexosamine biosynthetic pathway. It is converted into uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is crucial for protein glycosylation and the formation of glycosaminoglycans . These molecules are essential for maintaining the structural integrity of connective tissues and cartilage .
Comparación Con Compuestos Similares
D-Glucosamine-6-Phosphate: Similar in structure but lacks the labeled carbon atoms.
N-Acetyl-D-Glucosamine: An acetylated form of glucosamine, commonly found in the extracellular matrix.
Glucosamine Sulfate: A sulfate derivative used in dietary supplements for joint health.
Uniqueness: D-Glucosamine-13C6 6-Phosphate Hydrate is unique due to its labeled carbon atoms, making it particularly useful in metabolic studies and tracing biochemical pathways .
Propiedades
Fórmula molecular |
C6H16NO9P |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C6H14NO8P.H2O/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);1H2/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clave InChI |
WFVOZJAYZYVDTL-CBIGNMKJSA-N |
SMILES isomérico |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)N)O)O)OP(=O)(O)O.O |
SMILES canónico |
C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


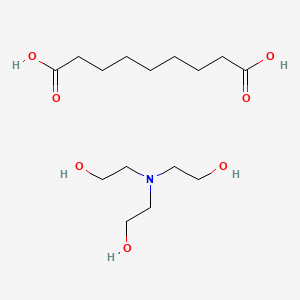

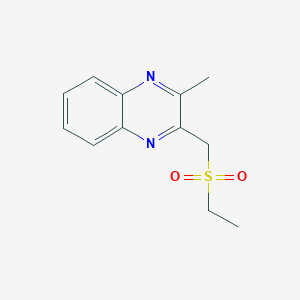
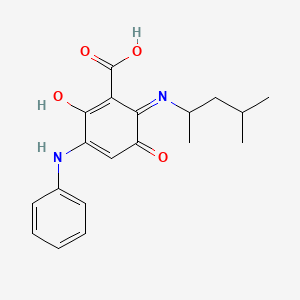
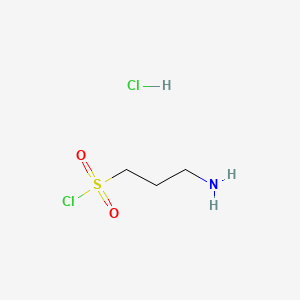
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
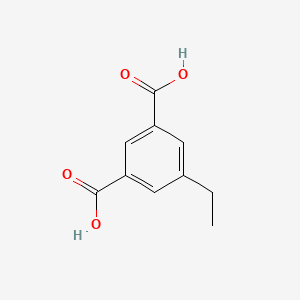
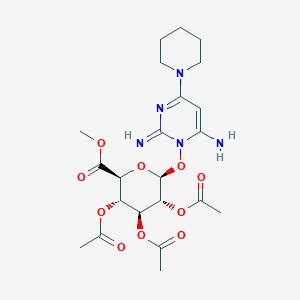
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
